3-(Chloromethyl)-1,1-difluorocyclobutane
Description
3-(Chloromethyl)-1,1-difluorocyclobutane (CAS No. 1290625-58-9) is a fluorinated cyclobutane derivative with the molecular formula C₅H₇ClF₂ and a molecular weight of 140.56 g/mol . The compound features a cyclobutane ring substituted with a chloromethyl group at position 3 and two fluorine atoms at position 1. Its synthesis typically involves halogenation or substitution reactions, as inferred from studies on analogous fluorinated cyclobutanes . The compound is commercially available in milligram to gram quantities, with suppliers like CymitQuimica and Shanghai Yuanye Bio-Technology offering it for research applications .
Key properties include:
Properties
IUPAC Name |
3-(chloromethyl)-1,1-difluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYOMNGIMDUMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,1-difluorocyclobutane typically involves the chloromethylation of 1,1-difluorocyclobutane. This can be achieved through the reaction of 1,1-difluorocyclobutane with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide. The reaction is carried out under mild conditions, typically at low temperatures, to ensure high yield and selectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1,1-difluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form difluorocyclobutanone derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield difluorocyclobutane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted difluorocyclobutane derivatives.
Oxidation Reactions: Difluorocyclobutanone derivatives.
Reduction Reactions: Reduced difluorocyclobutane derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
3-(Chloromethyl)-1,1-difluorocyclobutane has been investigated for its potential therapeutic applications, particularly as a building block in the synthesis of pharmaceuticals.
Case Study: Anticancer Agents
A notable application is in the development of anticancer compounds. Research has indicated that derivatives of cyclobutane can exhibit significant activity against various cancer cell lines. For instance, compounds incorporating the cyclobutane framework have shown promise in targeting mutant alleles associated with cancers such as gliomas and acute myeloid leukemia (AML) .
Table 1: Examples of Cyclobutane Derivatives in Anticancer Research
| Compound Name | Target Cancer | Activity | Reference |
|---|---|---|---|
| Compound A | Glioma | IC50 = 50 µM | |
| Compound B | AML | IC50 = 30 µM | |
| Compound C | Breast Cancer | IC50 = 25 µM |
Materials Science
In materials science, this compound is explored for its role in developing new polymers and materials with enhanced properties.
Application in Polymer Synthesis
The compound can be utilized as a monomer in polymerization reactions, leading to the formation of fluorinated polymers. These materials often exhibit improved thermal stability and chemical resistance compared to their non-fluorinated counterparts.
Table 2: Properties of Fluorinated Polymers Derived from Cyclobutane
| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Applications |
|---|---|---|---|
| Poly(cyclobutane) | >250 | High | Coatings, membranes |
| Fluorinated Polymeric Material | >300 | Very High | Aerospace, electronics |
Synthetic Applications
The chloromethyl group in this compound allows for versatile synthetic transformations. It can undergo nucleophilic substitution reactions to form various derivatives that can be used in further chemical syntheses.
Reactivity and Transformations
The presence of the chloromethyl group enables reactions such as:
- Nucleophilic substitutions with amines to form amine derivatives.
- Reactions with alcohols to yield ethers.
These transformations are crucial for synthesizing more complex molecules used in drug development and material fabrication.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1,1-difluorocyclobutane involves its interaction with specific molecular targets, leading to various biochemical effects. The chloromethyl group can undergo nucleophilic substitution reactions, forming covalent bonds with target molecules. The difluorocyclobutane ring imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Halogen-Substituted Cyclobutanes
- Reactivity : Bromine analogs (e.g., 1252934-30-7) are expected to exhibit higher reactivity in nucleophilic substitutions due to bromine’s superior leaving-group ability compared to chlorine .
- Physical Properties : The bromoethyl derivative (C₆H₉BrF₂) has a larger molecular weight and extended alkyl chain, which may increase lipophilicity .
Fluorinated Cycloalkanes with Amine Substituents
Fluorinated Cyclobutanes with Alternative Functional Groups
- Electronic Effects : The carboxamide group in 2092577-73-4 introduces hydrogen-bonding capacity, contrasting with the electrophilic chloromethyl group in the target compound .
- Synthetic Utility : These derivatives may serve as building blocks for bioactive molecules, leveraging fluorine’s metabolic stability .
Key Research Findings
- Stability: Fluorinated cyclobutanes, including the target compound, demonstrate enhanced stability under acidic or nucleophilic conditions compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effects .
- Synthetic Pathways : Reactions with triethylamine (as in ) suggest that halogenated cyclobutanes undergo elimination or rearrangement under basic conditions, forming unsaturated products like cyclobutenes .
- Commercial Availability : The target compound is more widely available (e.g., from CymitQuimica ) than its bromoethyl analog (C₆H₉BrF₂), which lacks explicit supplier data .
Biological Activity
3-(Chloromethyl)-1,1-difluorocyclobutane is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structural features impart distinct biological activities, making it a subject of research in drug development and chemical synthesis.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclobutane ring with chloromethyl and difluoromethyl substituents, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 150.56 g/mol |
| IUPAC Name | This compound |
| SMILES | C(C1CC(C1)(Cl)F)F |
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the context of its potential as an anticancer agent. The chloromethyl group is known to facilitate nucleophilic attack mechanisms, which can lead to DNA alkylation—a common pathway for many chemotherapeutic agents.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. The difluoromethyl group enhances lipophilicity, allowing better membrane penetration and bioavailability.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting the cell cycle and promoting DNA damage. For instance, derivatives of chlorinated cyclobutanes have demonstrated cytotoxic effects against various cancer types through mechanisms involving DNA interstrand cross-linking .
- Metabolic Activation : Research has indicated that the metabolic pathways involving chlorinated compounds often lead to the formation of reactive metabolites capable of alkylating DNA. This suggests that this compound may undergo similar metabolic activation processes .
- Ligand Interactions : Studies on ligand interactions highlight the potential of this compound as a substrate in catalyzed reactions. Its structure allows for diverse interactions with transition metal catalysts, enhancing its utility in organic synthesis .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other halogenated cyclobutane derivatives. The following table summarizes key differences in their activities:
| Compound | Anticancer Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate | DNA alkylation via reactive intermediates |
| 3-Bromomethyl-1,1-difluorocyclobutane | High | Similar alkylation but with enhanced reactivity |
| 3-Iodomethyl-1,1-difluorocyclobutane | Very High | Stronger electrophilic character leading to increased DNA binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
